

Application Notes and Protocols for Tributylphenoxystannane as a Fungicide in Wood Preservation

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Compound of Interest

Compound Name: Tributylphenoxystannane

Cat. No.: B15341946

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Introduction

Tributylphenoxystannane is an organotin compound with significant potential as a fungicide for wood preservation. As a member of the tributyltin family, it shares the characteristic broad-spectrum biocidal activity, particularly against wood-destroying fungi. This document provides detailed application notes and experimental protocols for the evaluation and use of **tributylphenoxystannane** in wood preservation research. Due to the limited availability of specific efficacy data for **tributylphenoxystannane**, data for the closely related and widely studied compound, Tributyltin Oxide (TBTO), is presented as a proxy to provide a baseline for fungicidal efficacy. It is crucial to note that while the fungicidal mechanism is expected to be similar, the specific performance of **tributylphenoxystannane** may vary.

Physicochemical Properties

Property	Value	Reference
Chemical Formula	C ₁₈ H ₃₂ OSn	N/A
Molar Mass	399.15 g/mol	N/A
Appearance	Expected to be a colorless to pale yellow liquid	
Solubility	Poorly soluble in water; soluble in organic solvents	
Vapor Pressure	Low	

Fungicidal Efficacy (Proxy Data: Tributyltin Oxide - TBTO)

The following tables summarize the fungicidal efficacy of Tributyltin Oxide (TBTO) against common wood decay fungi, as determined by standard laboratory tests. This data serves as an estimate for the expected performance of **tributylphenoxystannane**.

Table 1: Toxic Thresholds of TBTO Against Wood Decay Fungi in Soil Block Test

Fungal Species	Type of Rot	Toxic Threshold (kg/m ³)
Trametes versicolor	White Rot	0.5 - 1.0
Gloeophyllum trabeum	Brown Rot	0.3 - 0.8
Coniophora puteana	Brown Rot	0.4 - 0.9
Poria placenta	Brown Rot	0.3 - 0.7

Table 2: Weight Loss of Wood Treated with TBTO in Soil Block Test (12-week exposure)

Treatment Retention (kg/m ³)	Trametes versicolor (% Weight Loss)	Gloeophyllum trabeum (% Weight Loss)
0 (Untreated Control)	45 - 60	50 - 65
0.25	15 - 25	10 - 20
0.50	2 - 5	1 - 4
1.00	< 2	< 2

Experimental Protocols

Synthesis of Tributylphenoxystannane

This protocol describes a general method for the synthesis of **tributylphenoxystannane** from tributyltin oxide and phenol.

Materials:

- Bis(tributyltin) oxide (TBTO)
- Phenol
- Toluene (anhydrous)
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Magnetic stirrer
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer, Dean-Stark apparatus, and reflux condenser, dissolve equimolar amounts of bis(tributyltin) oxide and phenol in anhydrous

toluene.

- Heat the reaction mixture to reflux with vigorous stirring.
- Water will be formed as a byproduct and collected in the Dean-Stark trap. Continue the reflux until no more water is collected, indicating the completion of the reaction.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the toluene solvent under reduced pressure using a rotary evaporator.
- The resulting residue is **tributylphenoxystannane**. Further purification can be achieved by vacuum distillation if required.

Wood Treatment Protocol

This protocol outlines the procedure for treating wood samples with **tributylphenoxystannane** for efficacy testing.

Materials:

- Wood blocks (e.g., Southern Yellow Pine, Scots Pine), cut to standard dimensions (e.g., 19x19x19 mm for soil block test)
- **Tributylphenoxystannane**
- Organic solvent (e.g., toluene, xylene, or a light organic solvent)
- Vacuum desiccator
- Beakers
- Analytical balance

Procedure:

- Dry the wood blocks in an oven at $103 \pm 2^{\circ}\text{C}$ to a constant weight. Record the initial dry weight.

- Prepare treating solutions of **tributylphenoxystannane** in the chosen organic solvent at various concentrations to achieve a range of target retentions.
- Place the dried and weighed wood blocks in a beaker and submerge them in the treating solution.
- Place the beaker inside a vacuum desiccator and apply a vacuum of at least 85 kPa for 30 minutes to remove air from the wood structure.
- Release the vacuum to allow the preservative solution to be drawn into the wood.
- Allow the blocks to soak in the solution for at least 2 hours.
- Remove the blocks from the solution, wipe off excess liquid, and weigh them to determine the amount of solution absorbed (wet weight).
- Calculate the retention of the active ingredient in kg/m³ using the following formula:
Retention (kg/m³) = [(Wet Weight - Initial Dry Weight) x Concentration of Solution (%)] / Volume of Wood Block (m³)
- Air-dry the treated blocks in a fume hood for at least 24 hours to allow the solvent to evaporate.
- Finally, oven-dry the blocks at a temperature that will not degrade the preservative (e.g., 50°C) to a constant weight to determine the final retention.

Fungicidal Efficacy Testing: AWP A E10 Soil Block Test

This protocol is a summary of the American Wood Protection Association (AWPA) Standard E10 method for testing the efficacy of wood preservatives against decay fungi.

Materials:

- Treated and untreated (control) wood blocks
- Cultures of wood decay fungi (e.g., *Trametes versicolor*, *Gloeophyllum trabeum*) on malt extract agar

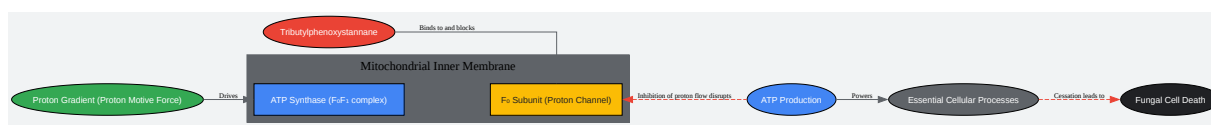
- Test bottles (culture bottles) with screw caps
- Soil with a water-holding capacity between 20% and 40%
- Feeder strips (e.g., pine sapwood)
- Incubator maintained at $27 \pm 1^{\circ}\text{C}$ and $70 \pm 5\%$ relative humidity

Procedure:

- Add soil to the test bottles to a depth of approximately 30 mm.
- Add distilled water to the soil to achieve the desired moisture content (typically 130% of the water-holding capacity).
- Place a feeder strip on the surface of the soil in each bottle.
- Cap the bottles and sterilize them by autoclaving at 121°C for 45 minutes.
- After cooling, inoculate each feeder strip with a small piece of the desired fungal culture.
- Incubate the bottles for approximately 3 weeks, or until the feeder strips are well-colonized by the fungus.
- Place a sterilized, conditioned, and weighed treated wood block onto the surface of the colonized feeder strip in each bottle. Untreated control blocks should also be included.
- Incubate the test bottles for 12 weeks.
- After the incubation period, remove the wood blocks, carefully clean off any surface mycelium, and oven-dry them to a constant weight.
- Calculate the percentage of weight loss for each block as an indicator of the extent of fungal decay.
- The toxic threshold is determined as the lowest retention of the preservative that prevents significant weight loss (typically defined as less than 2% weight loss).

Mechanism of Action and Signaling Pathway

Organotin compounds, including **tributylphenoxystannane**, are known to exert their fungicidal effects primarily by inhibiting ATP synthase. This enzyme is crucial for cellular energy production in the form of ATP. By binding to the F_0 subunit of the ATP synthase complex, tributyltin compounds block the proton channel, thereby disrupting the proton motive force and halting ATP synthesis. This leads to a cascade of cellular dysfunctions and ultimately cell death.

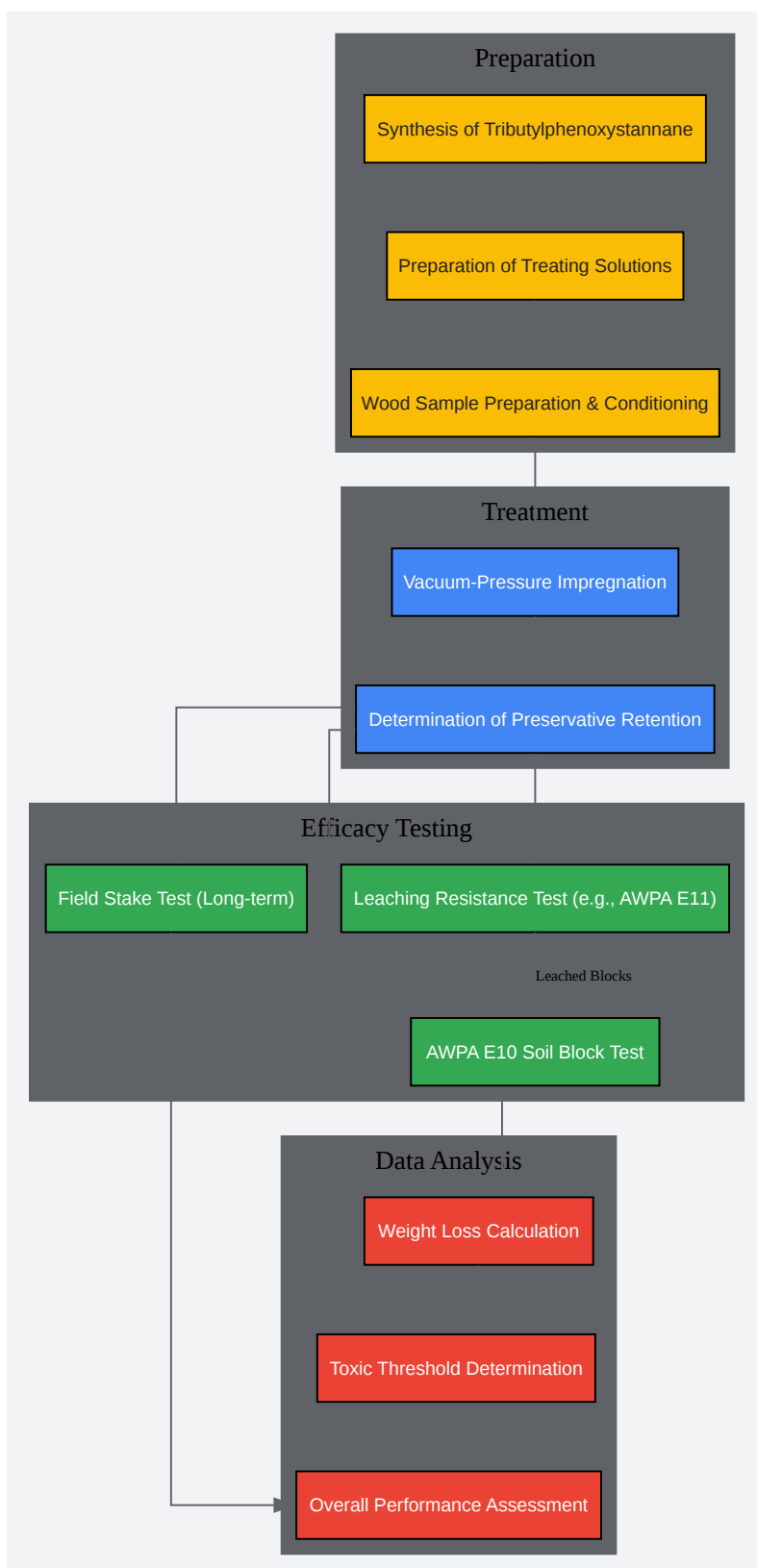


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Caption: Inhibition of ATP synthase by **Tributylphenoxystannane**.

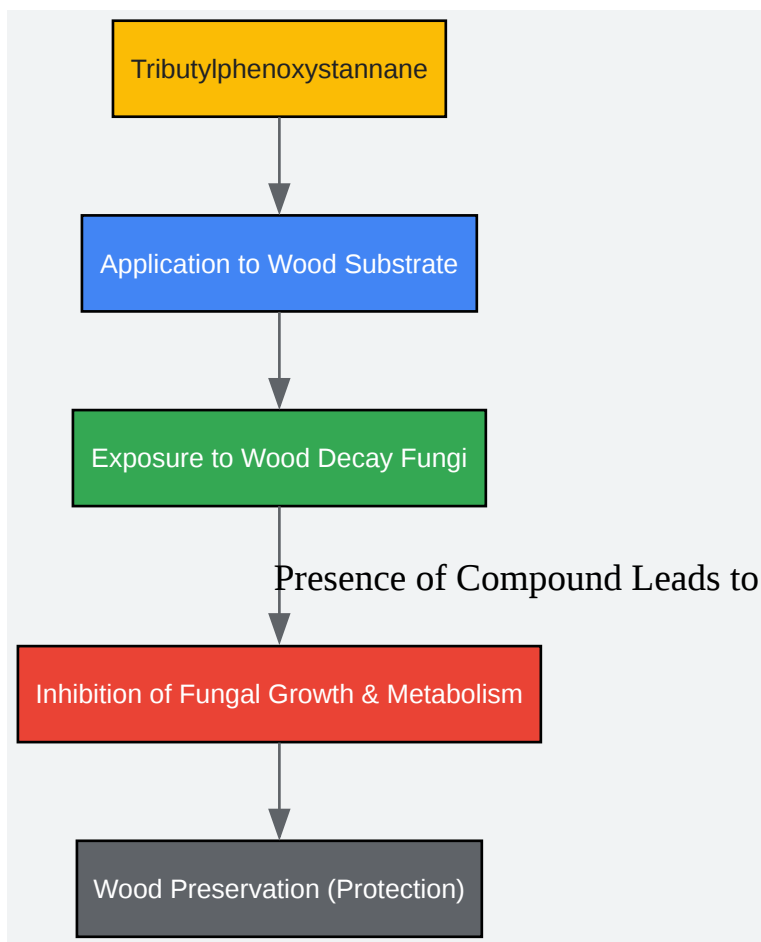
Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for evaluating a new wood preservative and the logical relationship of the key testing phases.



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Caption: Experimental workflow for wood preservative evaluation.



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Phone: (601) 213-4426
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